

An In-depth Technical Guide to PEG12-SATA (CAS 1334169-95-7)

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Compound of Interest

Compound Name: PEG12-SATA (S-acetyl-PEG12-NHS ester)

CAS No.: 1334169-95-7

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Introduction: The Strategic Role of PEG12-SATA in Modern Bioconjugation

In the landscape of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs), PROteolysis TARgeting Chimeras (PROTACs), and nanoparticle functionalization, the linker is not merely a spacer but a critical determinant of therapeutic success. **PEG12-SATA (S-acetyl-PEG12-NHS ester)** has emerged as a premier heterobifunctional crosslinker, engineered to provide a precise and versatile bridge between biomolecules and payloads.

This guide, intended for researchers and drug development professionals, moves beyond a simple datasheet to provide a deep, mechanistic understanding of PEG12-SATA. We will explore its core attributes, the scientific rationale for its use, and detailed, field-proven protocols for its successful application. The core philosophy behind this linker is a two-step sequential conjugation strategy, which offers exceptional control over the final conjugate architecture. This is made possible by the orthogonal reactivity of its two terminal groups: an amine-reactive N-hydroxysuccinimide (NHS) ester and a protected S-acetyl thioester. The discrete 12-unit

polyethylene glycol (PEG) chain is central to its function, offering a finely tuned balance of hydrophilicity, steric accessibility, and pharmacokinetic modulation.[1][2]

Part 1: Core Molecular Specifications and Physicochemical Properties

A foundational understanding of PEG12-SATA begins with its precise chemical and physical properties. Unlike polydisperse polymers, this is a discrete (dPEG®) compound, meaning every molecule has the exact same length and molecular weight, ensuring homogeneity and reproducibility in your conjugates.[3]

Structural and Identity Data

Property	Value	Source(s)
Chemical Name	S-acetyl-PEG12-NHS ester	[4]
Synonyms	dPEG®12-SATA, S-acetyl-dPEG®12-NHS ester	[3]
CAS Number	1334169-95-7	[3][4]
Molecular Formula	C ₃₃ H ₅₉ NO ₁₇ S	[3][4]
Molecular Weight	773.88 g/mol	[3]
Appearance	Solid or viscous liquid	[3]
Purity	Typically ≥95%	[5]

Solubility and Storage

Property	Recommendation	Source(s)
Solubility	Acetonitrile (ACN), Dimethyl sulfoxide (DMSO), Dimethylacetamide (DMAC), Dichloromethane (DCM)	[4]
Storage	Store at -20°C, desiccated. Equilibrate vial to room temperature before opening to prevent moisture contamination.	[3][4]

Part 2: The Functional Architecture and Rationale for Use

The efficacy of PEG12-SATA stems from its intelligent design, which combines three key features: the PEG12 spacer, the amine-reactive NHS ester, and the protected thiol group.

The Central Role of the PEG12 Linker

The 12-unit polyethylene glycol chain is not an arbitrary length. It represents a critical balance between providing sufficient spacing to overcome steric hindrance and avoiding the potential for reduced biological activity sometimes seen with much longer PEG chains.[2]

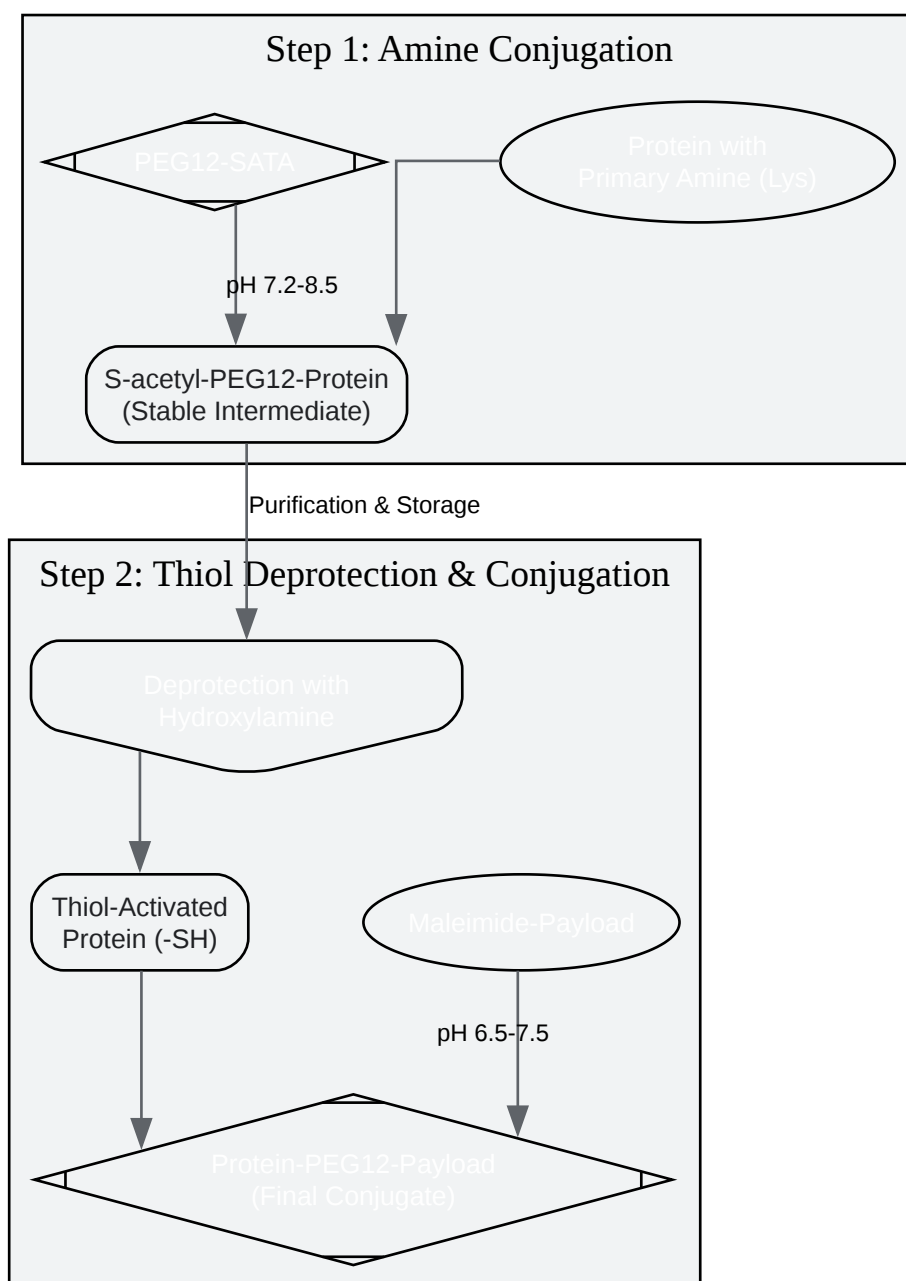
- **Enhanced Hydrophilicity and Stability:** Many potent cytotoxic payloads used in ADCs are highly hydrophobic. The hydrophilic PEG12 chain significantly improves the overall solubility of the resulting conjugate, mitigating the risk of aggregation which can lead to rapid clearance and immunogenicity.[6]
- **Improved Pharmacokinetics (PK):** The hydrodynamic radius conferred by the PEG chain shields the conjugate from renal clearance, leading to a longer plasma half-life and increased tumor accumulation.[7] Studies comparing various PEG lengths have shown that PEG8, PEG12, and PEG24 linkers can stabilize clearance rates and significantly improve drug exposure compared to shorter or non-PEG linkers.

- **Reduced Immunogenicity:** The flexible PEG chain can mask epitopes on the surface of a protein therapeutic, reducing the likelihood of it being recognized and neutralized by the immune system.^{[2][8]}

The Two-Step Conjugation Strategy: A System of Control

The primary advantage of PEG12-SATA is the ability to perform sequential conjugations. This is crucial for complex constructs where simultaneous reactions could lead to unwanted side products, such as intramolecular crosslinking or polymerization.

- **Step 1: Amine Acylation (NHS Ester Reaction):** The NHS ester provides a highly efficient and specific reaction with primary amines (e.g., the ϵ -amine of lysine residues or the N-terminus of a protein) at a physiological to slightly alkaline pH (7.2-8.5).^{[2][9]} This reaction forms a stable, covalent amide bond.
- **Step 2: Thiol Deprotection and Conjugation:** The S-acetyl group serves as a robust protecting group for the thiol. Free thiols are highly reactive and prone to oxidation, which would prevent their use in subsequent, specific reactions.^[10] By keeping the thiol "masked," the intermediate conjugate can be purified and stored.^[11] The acetyl group is then selectively removed using hydroxylamine, revealing a free sulfhydryl group ready for highly specific thiol-maleimide, thiol-disulfide, or thiol-haloacetyl chemistry.^{[3][11]}



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Sequential conjugation workflow using PEG12-SATA.

Part 3: Spectroscopic Characterization

Confirming the identity and purity of PEG12-SATA prior to conjugation is critical. The following are the expected spectroscopic features based on its known structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. For PEG linkers, it's important to note that the large, repeating ethylene glycol signal can obscure smaller signals from the end groups, and ¹³C satellite peaks are often visible.[\[12\]](#)[\[13\]](#)

Functional Group	Expected Chemical Shift (δ, ppm)	Multiplicity	Notes
-S-C(=O)-CH ₃	~2.32	Singlet (s)	Sharp, characteristic signal for the acetyl protons.
-S-CH ₂ -CH ₂ -O-	~3.1 (t), ~3.7 (t)	Triplets (t)	Protons adjacent to the sulfur atom.
-(O-CH ₂ -CH ₂ -) ₁₁ -	~3.64	Broad singlet (br s)	The dominant signal from the repeating PEG units.
-O-CH ₂ -C(=O)-O-	~4.2	Multiplet	Protons adjacent to the NHS ester carbonyl.
NHS Protons	~2.84	Singlet (s)	Protons on the succinimide ring.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. Due to the presence of multiple oxygen atoms, PEGylated molecules readily form adducts with sodium ions.

Ion	Expected m/z	Notes
[M+H] ⁺	~774.9	Protonated molecular ion.
[M+Na] ⁺	~796.9	Sodium adduct, often the base peak for PEG molecules.
[M+K] ⁺	~812.9	Potassium adduct, may also be observed.

Part 4: Field-Proven Experimental Protocols

The following protocols are self-validating systems for the successful use of PEG12-SATA. They are designed to be starting points; optimization of molar ratios and reaction times may be necessary depending on the specific substrates.

Protocol 1: Conjugation of PEG12-SATA to a Primary Amine (e.g., an Antibody)

This protocol describes the first step: covalently attaching the linker to a protein via its primary amines.

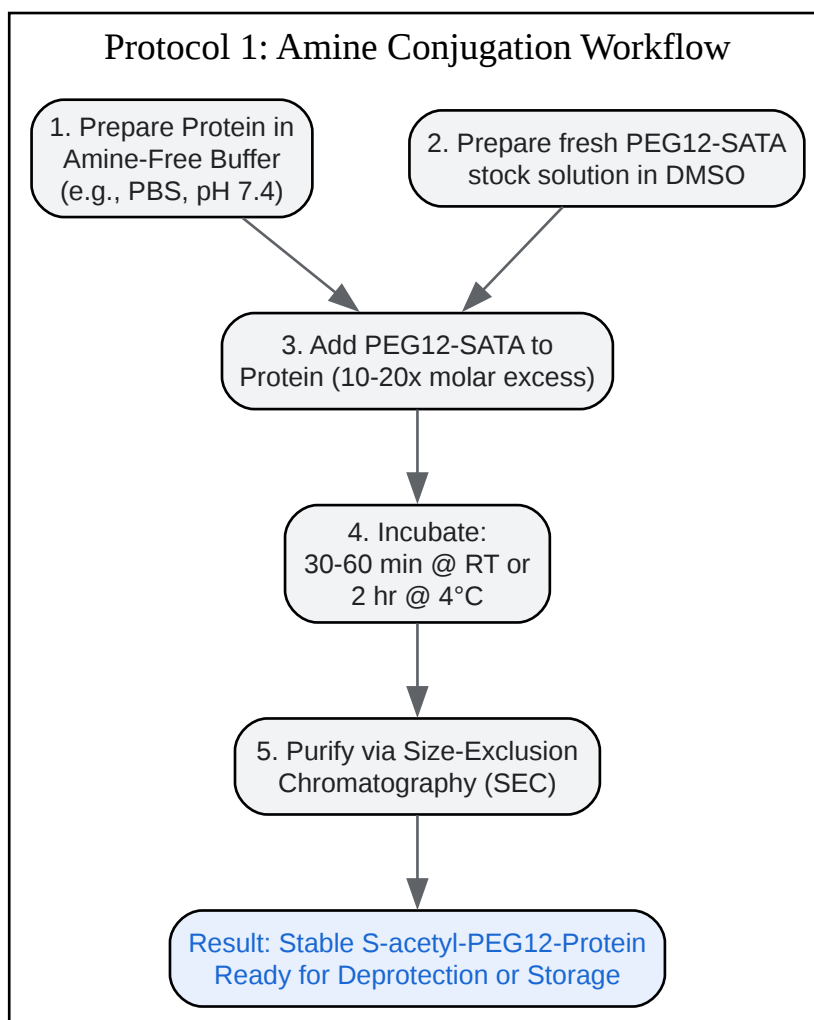
A. Causality and Experimental Choices:

- **Buffer Selection:** A non-amine buffer (e.g., PBS) is critical. Buffers like Tris or glycine contain primary amines and will compete with the target protein, quenching the reaction.[\[11\]](#)
- **pH Control:** The reaction is most efficient at a pH of 7.2-8.5. Below this range, the amine is protonated and less nucleophilic. Above this range, the NHS ester becomes increasingly susceptible to hydrolysis.[\[2\]](#)
- **Molar Excess:** A 10- to 20-fold molar excess of PEG12-SATA over the protein is a common starting point. This drives the reaction to completion. However, excessive modification can lead to loss of protein activity, so this ratio should be optimized empirically.[\[11\]](#)

B. Step-by-Step Methodology:

- **Reagent Preparation:**

- Equilibrate the vial of PEG12-SATA to room temperature before opening.
- Prepare a stock solution (e.g., 10 mM) in a dry, water-miscible solvent like DMSO immediately before use. PEG-NHS esters are moisture-sensitive.[2]
- Protein Preparation:
 - Dissolve the protein (e.g., IgG) in a suitable amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.4) at a concentration of 1-10 mg/mL.
- Conjugation Reaction:
 - Add the calculated volume of the PEG12-SATA stock solution to the protein solution while gently stirring. The final concentration of DMSO should ideally not exceed 10% (v/v) to avoid protein denaturation.
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
- Purification of the Intermediate:
 - Remove excess, unreacted PEG12-SATA and the NHS byproduct. For proteins, size-exclusion chromatography (e.g., a desalting column like Zeba™ Spin) is the most effective method.[11] Dialysis is an alternative.
 - The resulting S-acetyl-PEG12-Protein conjugate is stable and can be stored under conditions optimal for the native protein.



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Workflow for conjugating PEG12-SATA to a protein.

Protocol 2: Deprotection and Thiol-Reactive Conjugation

This protocol details the second stage: unmasking the thiol group and reacting it with a maleimide-functionalized payload.

A. Causality and Experimental Choices:

- Deprotection Reagent: Hydroxylamine is used because it specifically cleaves the thioester bond under mild conditions, leaving other bonds like amides intact.[11]

- EDTA Inclusion: EDTA is included in the deacetylation buffer to chelate any trace metal ions, which can catalyze the oxidation of the newly formed free thiol to a disulfide dimer.[11]
- pH for Thiol-Maleimide Reaction: The subsequent reaction of the free thiol with a maleimide is most efficient and specific at a pH of 6.5-7.5. Above pH 7.5, the maleimide ring can hydrolyze, and amines can begin to react with it.[2]

B. Step-by-Step Methodology:

- Prepare Deacetylation Solution:
 - Prepare a 0.5 M Hydroxylamine, 25 mM EDTA solution in a suitable buffer (e.g., PBS, pH 7.2-7.5). This solution should be made fresh.[11]
- Deprotection Reaction:
 - To your purified S-acetyl-PEG12-Protein solution, add the Deacetylation Solution (a typical ratio is 1 part deacetylation solution to 10 parts protein solution, e.g., 100 μ L to 1 mL).
 - Incubate at room temperature for 2 hours.
- Purification of Thiolated Protein:
 - Immediately remove the excess hydroxylamine and byproducts using a desalting column equilibrated in a degassed, nitrogen-sparged buffer (e.g., PBS, pH 7.2 with 5 mM EDTA). This step must be performed quickly to minimize thiol oxidation.
- Thiol-Maleimide Conjugation:
 - Immediately add the maleimide-activated payload (dissolved in a suitable solvent) to the purified, thiol-activated protein. A 5- to 10-fold molar excess of the payload is a good starting point.
 - Incubate for 1-2 hours at room temperature or overnight at 4°C.
- Final Purification:

- Purify the final conjugate using an appropriate chromatography method (e.g., Size-Exclusion Chromatography, Reverse-Phase HPLC, or Hydrophobic Interaction Chromatography) to remove unreacted payload and any remaining byproducts.

Part 5: Conclusion and Future Prospects

PEG12-SATA (CAS 1334169-95-7) is more than a simple linker; it is an enabling tool for the rational design of complex bioconjugates. Its discrete PEG length provides a predictable and beneficial modulation of physicochemical and pharmacokinetic properties, while its heterobifunctional nature allows for a controlled, sequential approach to synthesis. By understanding the causality behind the protocol choices—from buffer selection and pH control to the strategic use of a protected thiol—researchers can harness the full potential of this reagent. The ability to create more homogeneous, stable, and effective therapeutics positions PEG12-SATA as a cornerstone of modern bioconjugation chemistry, paving the way for the next generation of targeted therapies.

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